azepan-1-yl(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone
Description
Azepan-1-yl(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone is a chemical compound that features a unique structure combining an azepane ring, a chlorophenyl group, and a triazole ring
Properties
IUPAC Name |
azepan-1-yl-[1-(3-chlorophenyl)triazol-4-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c16-12-6-5-7-13(10-12)20-11-14(17-18-20)15(21)19-8-3-1-2-4-9-19/h5-7,10-11H,1-4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWPIQKBCQCVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepan-1-yl(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Azepane Ring: The azepane ring is synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that azepan-1-yl(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone exhibits promising antimicrobial properties. For example:
- In Vitro Studies : The compound demonstrated significant inhibitory effects against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Properties
Another area of interest is the compound's anticancer activity. In vitro assays have revealed that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action : The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HCT116 (Colon Cancer) | 15 |
These results underscore the potential for further development as an anticancer therapeutic agent.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of azepan derivatives, including this compound. Results indicated that modifications to the triazole ring enhanced activity against resistant bacterial strains.
Case Study 2: Anticancer Screening
In a research article from Cancer Letters, azepan derivatives were tested for their ability to inhibit tumor growth in xenograft models. The study found that treatment with this compound led to a significant reduction in tumor size compared to controls.
Mechanism of Action
The mechanism of action of azepan-1-yl(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the azepane ring can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Azepan-1-yl(4-tert-butylphenyl)methanone: Similar structure but with a tert-butyl group instead of a chlorophenyl group.
Azepan-1-yl(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
Azepan-1-yl(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Azepan-1-yl(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and comparison with related compounds.
Chemical Structure and Synthesis
The compound consists of an azepane ring, a chlorophenyl group, and a triazole ring. The synthesis typically involves:
- Formation of the Triazole Ring : Achieved through the reaction between an azide and an alkyne.
- Attachment of the Chlorophenyl Group : Introduced via nucleophilic substitution.
- Formation of the Azepane Ring : Synthesized through cyclization reactions with appropriate precursors.
These synthetic routes are crucial for optimizing yield and purity, often involving catalysts and controlled conditions .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively. For instance, derivatives with electron-withdrawing groups (EWGs) at specific positions on the aromatic ring have demonstrated enhanced biological activity .
Anticancer Activity
The compound's anticancer potential has been highlighted in various studies. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves cell cycle arrest at the G1 phase and activation of caspase pathways, leading to programmed cell death .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Azepan Compound | MCF-7 | 0.48 | Induces apoptosis via caspase activation |
| Reference Compound | Doxorubicin | 0.79 | DNA intercalation |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Triazole Ring Interaction : The triazole moiety can interact with various enzymes or receptors, modulating their activity.
- Chlorophenyl Group Influence : This group enhances binding affinity and specificity towards biological targets.
- Pharmacokinetic Properties : The azepane ring contributes to the compound's overall pharmacokinetic profile, influencing absorption and metabolism.
Case Studies
Several case studies have explored the efficacy of this compound against various pathogens and cancer cell lines:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of triazole compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Studies : In vitro studies on MCF-7 cells indicated that treatment with azepan derivatives resulted in increased expression of p53 protein and activation of apoptotic pathways .
Comparison with Similar Compounds
Azepan-1-yl(4-tert-butylphenyl)methanone and azepan-1-yl(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone serve as comparative analogs. These compounds exhibit variations in biological activity due to differences in substituent effects on the phenyl ring:
| Compound | Anticancer Activity | Notes |
|---|---|---|
| Azepan Compound | High | Strong apoptosis induction |
| Azepan with tert-butyl group | Moderate | Altered binding properties |
| Azepan with fluorophenyl group | Low | Reduced affinity for target sites |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for azepan-1-yl(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. A common approach involves:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
- Coupling Reactions : Amide bond formation between the azepane moiety and the triazole intermediate using reagents like EDCI/HOBt.
- Purification : Column chromatography or recrystallization to isolate the final product.
Example protocols for analogous triazole-containing methanones are detailed in studies involving multi-step syntheses and NMR validation .
Q. What spectroscopic and analytical techniques are used for structural confirmation?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton/carbon environments and connectivity.
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : For solid-state structural elucidation, often refined using SHELXL .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer : Initial screens involve:
- Antimicrobial Assays : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.
- Cytotoxicity Testing : MTT assays on mammalian cell lines to assess safety profiles.
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like AKR1C3, as seen in related triazole derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of triazole-containing methanones?
- Methodological Answer : Strategies include:
- Catalyst Screening : Testing Cu(I) sources (e.g., CuBr, CuI) for CuAAC efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) often enhance reaction rates.
- Design of Experiments (DoE) : Statistical optimization of temperature, stoichiometry, and reaction time .
Q. How are discrepancies between computational models and experimental structural data resolved?
- Methodological Answer : Contradictions arise from:
- Torsional Strain or Crystal Packing Effects : Validate with SC-XRD (Single-Crystal X-ray Diffraction).
- Refinement Tools : Use SHELXL for high-precision crystallographic refinement, adjusting parameters like thermal displacement and occupancy .
- Complementary Techniques : Compare with solid-state NMR or DFT calculations to reconcile electronic environments .
Q. What advanced strategies determine the mechanism of action against specific biological targets?
- Methodological Answer :
- Molecular Docking : Predict binding modes to receptors (e.g., AKR1C3) using software like AutoDock Vina.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities.
- Site-Directed Mutagenesis : Validate key residues in enzyme active sites .
Q. How is structure-activity relationship (SAR) analysis performed for derivatives of this compound?
- Methodological Answer :
- Derivatization : Synthesize analogs with substituent variations (e.g., halogen replacement, azepane ring modification).
- Biological Profiling : Compare IC₅₀ values across analogs to identify critical pharmacophores.
- Computational SAR : QSAR models to predict activity trends .
Data Analysis and Contradiction Handling
Q. How to address conflicting bioactivity data across different assay conditions?
- Methodological Answer :
- Standardization : Replicate assays under identical conditions (pH, temperature, cell lines).
- Orthogonal Assays : Confirm results using alternative methods (e.g., fluorescence vs. luminescence readouts).
- Meta-Analysis : Compare with literature on structurally similar compounds to identify trends .
Q. What methods validate crystallographic data when twinning or disorder is observed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
